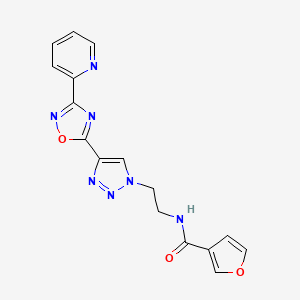

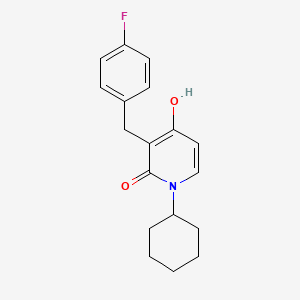

![molecular formula C25H24N4O3S B2950887 N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879921-01-4](/img/structure/B2950887.png)

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide, commonly known as BSQ, is a chemical compound that belongs to the class of quinoline-based sulfonamides. BSQ has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Application in Copper Catalysis

The compound can be used in copper catalysis for the synthesis of aromatic ketones. It’s particularly useful in the oxidation of Csp3-H for the synthesis of aromatic ketones .

Application in Anti-Fibrosis Activity

The compound has shown promising results in anti-fibrosis activity. It has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown better anti-fibrotic activities than some existing drugs .

3. Application in Antimicrobial and Anticancer Drug Synthesis The compound can be used in the synthesis of new antimicrobial and anticancer drugs to combat drug resistance by pathogens and cancerous cells .

4. Application in Protective Clothing for Healthcare Professionals The compound, also known as F3267, has been used in the development of a new standard for protective clothing for healthcare professionals. This standard improves the safety of protective clothing for those who come into contact with liquid chemotherapy and other liquid hazardous drugs .

Application in Stem Cell Generation

The compound could potentially be used in the generation of pluripotent stem cells through a method known as Stimulus-triggered acquisition of pluripotency (STAP). This method involves subjecting ordinary cells to certain types of stress, such as the application of a bacterial toxin, submersion in a weak acid, or physical trauma .

6. Application in Synthesis of Biologically Active Compounds The compound can be used in the synthesis of biologically active compounds of o-benzoylaminobenzoic acid and their cyclic derivatives. These compounds have shown promising results in neuroprotective properties .

Application in Antibacterial Activity

The compound has shown promising results in antibacterial activity. It has been used in the synthesis of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity .

Application in Benzylic Position Reactions

The compound could potentially be used in reactions at the benzylic position, which typically react via an SN1 pathway, via the resonance stabilized carbocation .

properties

IUPAC Name |

N-[4-(butan-2-ylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3S/c1-3-17(2)29-33(31,32)20-10-8-19(9-11-20)27-25(30)22-16-24(18-12-14-26-15-13-18)28-23-7-5-4-6-21(22)23/h4-17,29H,3H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLACGMJGIMFXSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

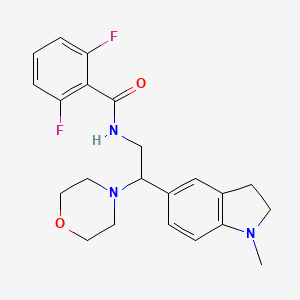

![9-(4-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2950804.png)

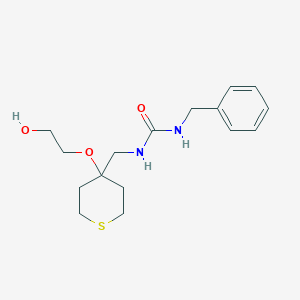

![3-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2950805.png)

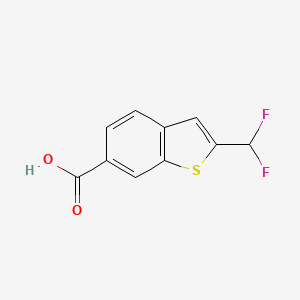

![5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950808.png)

![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2950810.png)

![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950811.png)

![7-(2-Bromoethyl)spiro[2.4]heptane](/img/structure/B2950812.png)

![3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B2950814.png)

![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950825.png)

![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2950826.png)